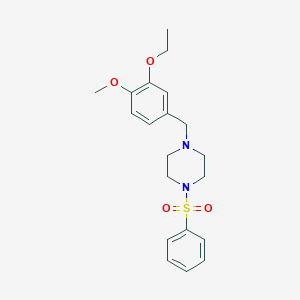
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide, commonly known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP is a member of the piperazine family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of BPP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. BPP has been shown to bind to dopamine and serotonin receptors, which are known to be involved in the regulation of mood and behavior. Additionally, BPP has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, BPP has been shown to have anti-inflammatory and antioxidant effects. BPP has also been shown to modulate the expression of genes involved in cell growth and differentiation, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPP is its relatively simple synthesis method, which makes it accessible to researchers in a variety of fields. Additionally, BPP has been shown to have a wide range of potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to working with BPP. One of the main limitations is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on BPP. One area of interest is in the development of new cancer therapies based on BPP and related compounds. Additionally, further research is needed to fully understand the mechanism of action of BPP and its effects on neurotransmitter systems. Finally, there is potential for the development of new psychiatric medications based on BPP and related compounds.
Conclusion:
In conclusion, BPP is a chemical compound that has been studied for its potential therapeutic applications in a variety of diseases. BPP has been shown to have anti-cancer, anti-inflammatory, and antioxidant effects, as well as potential antipsychotic effects. While there are limitations to working with BPP, its potential therapeutic applications make it an attractive target for drug development. Future research on BPP and related compounds will be important for the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of BPP involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of BPP is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
BPP has been studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPP has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. BPP has been shown to have antipsychotic effects in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide |
|---|---|
Formule moléculaire |
C15H22BrN3O |
Poids moléculaire |
340.26 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22BrN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Clé InChI |
MUDZTCQPYXLYNF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)